delta-Elemene

Übersicht

Beschreibung

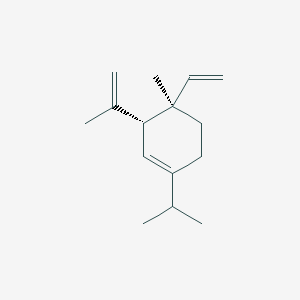

Delta-Elemene (C₁₅H₂₄) is a sesquiterpene, a class of hydrocarbons derived from three isoprene units. Its structure features a 15-carbon skeleton with a unique arrangement of double bonds, denoted by the "delta" prefix, which influences its chemical reactivity and biological interactions .

This compound has garnered attention for its anticancer, antioxidant, and anti-inflammatory properties. For example, it induces apoptosis in colorectal adenocarcinoma cells via mitochondrial pathways . Additionally, it binds to antioxidant enzymes like catalase and superoxide dismutase, suggesting a role in oxidative stress modulation .

Biologische Aktivität

Delta-Elemene, a sesquiterpene derived from the plant Curcuma aromatica, has garnered attention for its potential therapeutic applications, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic benefits, and relevant case studies.

Chemical Structure and Properties

This compound is one of several isomers of elemene, which also include alpha and beta-elemene. Its chemical structure contributes to its bioactivity, which is characterized by various pharmacological effects. The molecular formula for this compound is , and it exhibits a unique arrangement of carbon atoms that influences its interaction with biological systems.

Research indicates that this compound exerts its biological effects through multiple pathways:

- Antitumor Activity : this compound has demonstrated significant anticancer properties across various cancer cell lines. It induces apoptosis (programmed cell death) in tumor cells by activating intrinsic pathways and regulating key signaling molecules such as p38 MAPK and NF-κB .

- Cell Cycle Arrest : Studies show that this compound can halt the cell cycle at specific phases, particularly from S to G2/M, thereby inhibiting cancer cell proliferation . This effect is mediated through the modulation of cyclins and cyclin-dependent kinases.

- Reversal of Drug Resistance : this compound has been reported to enhance the efficacy of conventional chemotherapeutics by reversing multidrug resistance (MDR) mechanisms in cancer cells. It does this by downregulating P-glycoprotein (P-gp) expression, which is often responsible for drug efflux in resistant cells .

- Anti-inflammatory Effects : Beyond its anticancer properties, this compound exhibits anti-inflammatory activities by modulating cytokine production and reducing oxidative stress within the tumor microenvironment .

In Vitro Studies

In vitro studies have shown that this compound can significantly reduce cell viability in various cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Lung Cancer | A549 | 10.5 | Induces apoptosis via mitochondrial pathway |

| Gastric Cancer | SGC7901 | 12.3 | Cell cycle arrest at G2/M phase |

| Breast Cancer | MCF-7 | 8.9 | Upregulates estrogen receptor α |

| Leukemia | K562 | 15.0 | Inhibits STAT3 signaling pathway |

In Vivo Studies

Animal studies have further validated these findings, demonstrating the efficacy of this compound in reducing tumor size and improving survival rates:

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Yang et al., 1996 | Mouse EAC | This compound injection | Tumor growth inhibition; survival rate increase by 47% |

| Shi et al., 1998 | Rat ascitic reticulum carcinoma | Oral administration | Significant reduction in ascites volume |

Case Studies

Several clinical observations reinforce the preclinical findings regarding this compound's effectiveness:

- Case Study 1 : A 25-year-old female patient with recurrent glioblastoma underwent treatment with a beta-elemene emulsion alongside chemotherapy. While tumor size remained stable on imaging, patient symptoms improved significantly, allowing for an extended survival period of 11 months post-treatment .

- Case Study 2 : In a clinical trial involving patients with advanced lung cancer, this compound was administered as an adjunct therapy to standard chemotherapy regimens. Results indicated a notable improvement in overall response rates and quality of life metrics among participants .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Delta-Elemene serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with specific properties. This application is particularly relevant in organic chemistry, where this compound is utilized to create derivatives that can be used in pharmaceuticals and agrochemicals.

Biological Applications

In biological research, this compound is significant for studying the biosynthesis and metabolism of sesquiterpenes in plants. Its role as a model compound aids researchers in understanding the metabolic pathways involved in terpenoid biosynthesis.

Anticancer Properties

This compound has gained attention for its anticancer properties, particularly in the treatment of various tumors. Research indicates that it induces apoptosis (programmed cell death) in cancer cells through several mechanisms:

- Inhibition of Rho Kinase Pathway : this compound inhibits this pathway, activating caspases that lead to cell death.

- Gene Expression Modulation : It affects key genes involved in cell cycle regulation and apoptosis, enhancing its anticancer activity .

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound:

- A meta-analysis conducted by Chen et al. (2014) assessed elemene's effectiveness in treating malignant pleural effusion caused by tumors. The study found that elemene significantly improved short-term control of pleural effusion and quality of life (QOL) without increasing adverse events .

- Wang et al. (2016) further confirmed these findings, indicating that elemene's objective response rate was higher than that of standard treatments like DDP (cisplatin) .

Industrial Applications

This compound is also utilized in the fragrance industry due to its pleasant aroma. It is used in perfumes and as a component in formulations for insect pheromones, showcasing its versatility beyond medicinal uses.

Table 1: Summary of Clinical Studies on this compound

| Study Reference | Year | Population | Intervention | Outcome |

|---|---|---|---|---|

| Chen et al. | 2014 | Lung cancer patients | Intrapleural elemene injection | Improved control of malignant pleural effusion |

| Wang et al. | 2016 | Lung cancer patients | Elemene vs DDP | Higher objective response rate for elemene |

Case Study 1: Efficacy in Lung Cancer Treatment

A clinical trial involving 1298 lung cancer patients demonstrated that elemene significantly improved treatment response rates when combined with chemotherapy agents like DDP or BLM (bleomycin). The study reported an overall response rate increase with tolerable side effects .

Case Study 2: Quality of Life Improvement

Another study highlighted that patients receiving elemene treatment reported enhanced quality of life metrics compared to control groups, indicating its potential not only as an anticancer agent but also as a supportive therapy during cancer treatment .

Q & A

Basic Research Questions

Q. What established biochemical pathways are implicated in delta-Elemene's antitumor activity, and what experimental models are optimal for mechanistic validation?

- Methodological Guidance : Begin with in vitro assays (e.g., cell viability via MTT assays) to identify cytotoxic effects on cancer cell lines. Validate pathway involvement using techniques like Western blotting (e.g., apoptosis markers such as Bcl-2/Bax ratios) or qPCR for gene expression profiling. For in vivo validation, use xenograft mouse models with controlled variables (e.g., dosage, administration route) and include sham/control groups to minimize bias. Ensure reproducibility by adhering to standardized protocols for cell culture and animal handling .

Q. Which analytical methods are most reliable for confirming this compound's purity and structural identity in experimental samples?

- Methodological Guidance : Employ high-performance liquid chromatography (HPLC) with UV/Vis detection for purity assessment (>95% purity threshold). Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, comparing spectra against reference databases. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns. Document all parameters (e.g., solvent systems, column types) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across preclinical studies be systematically addressed?

- Methodological Guidance : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., dosing regimens, animal strains). Standardize protocols for bioavailability studies, including plasma sampling intervals and LC-MS/MS quantification methods. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to compare AUC, Cmax, and half-life values. Address outliers by re-evaluating experimental conditions (e.g., fasting status, co-administered agents) .

Q. What experimental strategies improve this compound's bioavailability without compromising therapeutic efficacy?

- Methodological Guidance : Test lipid-based nano-carriers (e.g., liposomes, micelles) to enhance solubility and absorption. Use in vivo imaging (e.g., fluorescent tagging) to track biodistribution. Compare pharmacokinetic profiles of free vs. encapsulated this compound. Optimize formulations using response surface methodology (RSM) to balance variables like particle size and drug loading .

Q. How can multi-omics approaches elucidate this compound's mechanism of action in heterogeneous tumor microenvironments?

- Methodological Guidance : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) data from this compound-treated tumor samples. Use bioinformatics tools (e.g., KEGG pathway enrichment, STRING network analysis) to identify dysregulated pathways. Validate findings with CRISPR-Cas9 knockout models of key targets (e.g., NF-κB, STAT3) .

Q. Data Analysis and Contradiction Resolution

Q. What statistical frameworks are recommended for addressing variability in this compound's dose-response data across cell lines?

- Methodological Guidance : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across cell lines. Account for batch effects or plate-to-plate variability using mixed-effects models. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers design studies to distinguish between direct and indirect effects of this compound on tumor suppression?

- Methodological Guidance : Employ RNA interference (siRNA/shRNA) to silence putative target genes and assess rescue effects. Use conditioned media experiments to test paracrine signaling contributions. Include time-course analyses to differentiate primary (direct) vs. secondary (indirect) effects. Validate findings with immunohistochemistry or single-cell RNA-seq in treated tumors .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure ethical rigor in this compound studies involving animal models?

- Methodological Guidance : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints, sample sizes, and randomization. Include sham-treated controls to isolate compound-specific effects. Publish raw data (e.g., survival curves, histopathology) in supplementary materials for transparency .

Q. How can researchers enhance reproducibility in this compound extraction and formulation protocols?

- Methodological Guidance : Document extraction parameters (e.g., solvent polarity, temperature) and purification steps (e.g., column chromatography gradients). Use orthogonal analytical methods (HPLC, NMR) for batch consistency. Share detailed protocols via open-access repositories (e.g., protocols.io ) .

Vergleich Mit ähnlichen Verbindungen

Delta-Elemene belongs to the elemene family of sesquiterpenes, which includes structural isomers like beta-Elemene and gamma-Elemene, as well as functionally related compounds such as Curzerene and Furanoeudesma-1,3-Diene. Below is a detailed comparison:

Structural and Chemical Properties

Eigenschaften

CAS-Nummer |

11029-06-4 |

|---|---|

Molekularformel |

C15H24 |

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

(1S,2R,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14-,15-/m1/s1 |

InChI-Schlüssel |

OPFTUNCRGUEPRZ-RBSFLKMASA-N |

SMILES |

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |

Isomerische SMILES |

CC(=C)[C@@H]1CC[C@@]([C@H](C1)C(=C)C)(C)C=C |

Kanonische SMILES |

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |

Key on ui other cas no. |

11029-06-4 |

Synonyme |

elemene |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.